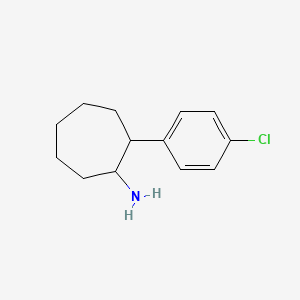
2-(4-Chlorophenyl)cycloheptan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)cycloheptan-1-amine: cycloheptamine , is an organic compound with the following chemical structure:
C13H18ClN
It consists of a cycloheptane ring (a seven-membered carbon ring) with a chlorine-substituted phenyl group attached. The compound is a white crystalline solid and is typically encountered as its hydrochloride salt, This compound hydrochloride .
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes exist for the preparation of cycloheptamine. One common method involves the reduction of 4-chlorocycloheptanone using a reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction proceeds as follows:
4-chlorocycloheptanone+LiAlH4→this compound
Industrial Production:: Industrial production methods may vary, but the reduction of 4-chlorocycloheptanone remains a key step. Optimization of reaction conditions and purification processes ensures high yields and purity.
Analyse Des Réactions Chimiques
Reactions:: Cycloheptamine can undergo various chemical reactions, including:
Reduction: Reduction of the ketone group to form the amine.
Substitution: Substitution reactions at the phenyl ring.
Oxidation: Oxidation of the amine group to form an imine or other derivatives.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous solvent.
Substitution: Various electrophiles (e.g., alkyl halides, acyl chlorides).
Oxidation: Oxidizing agents (e.g., chromic acid, potassium permanganate).
Major Products:: The major product is 2-(4-chlorophenyl)cycloheptan-1-amine itself.
Applications De Recherche Scientifique
Cycloheptamine finds applications in:
Medicine: It has been investigated for its potential as an antidepressant and analgesic.
Chemistry: Used as a building block in organic synthesis.
Industry: Employed in the production of other compounds.
Mécanisme D'action
The exact mechanism of cycloheptamine’s effects is not fully understood. It likely involves interactions with neurotransmitter systems, receptors, or enzymes. Further research is needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
Cycloheptamine is unique due to its seven-membered ring structure and the chlorine-substituted phenyl group. Similar compounds include cyclohexamine and cyclopentamine .
Propriétés
Formule moléculaire |
C13H18ClN |
|---|---|
Poids moléculaire |
223.74 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)cycloheptan-1-amine |
InChI |
InChI=1S/C13H18ClN/c14-11-8-6-10(7-9-11)12-4-2-1-3-5-13(12)15/h6-9,12-13H,1-5,15H2 |
Clé InChI |
INHJKJSVIIXHQH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(CC1)N)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Bromomethyl)-3-[6-(4-chlorophenoxy)hexyl]-6,7,8,8a-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione](/img/structure/B12095875.png)
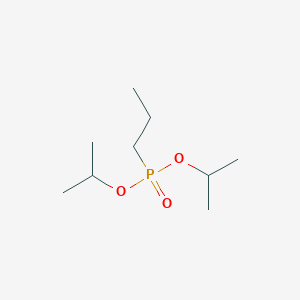
![1-Chloro-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-benzene](/img/structure/B12095878.png)
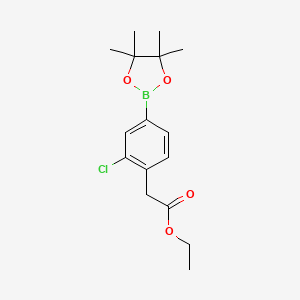
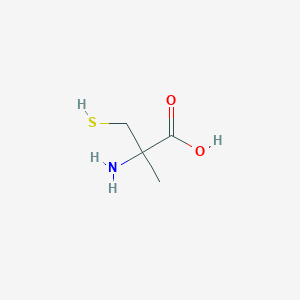
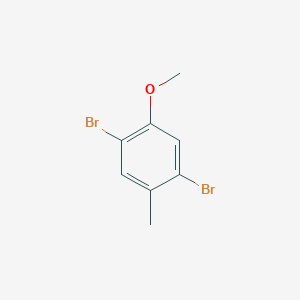





![4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B12095955.png)
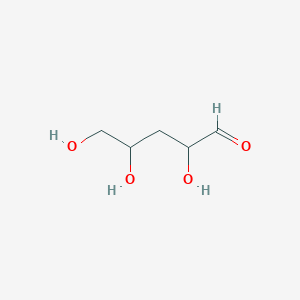
![Imidazo[5,1-f][1,2,4]triazine, 4-chloro-7-methyl-5-(2-methylpropyl)-](/img/structure/B12095965.png)
